

An In-depth Technical Guide to the Solubility of Formyl-D-phenylglycine

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Compound of Interest

Compound Name: *Formyl-D-phenylglycine*

Cat. No.: *B083756*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Formyl-D-phenylglycine**, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct quantitative solubility data for **Formyl-D-phenylglycine** in public literature, this guide leverages data from structurally similar N-formylated amino acids to provide valuable insights and predictive understanding. The experimental protocols detailed herein offer robust methodologies for determining the solubility of **Formyl-D-phenylglycine** and related compounds in a laboratory setting.

Introduction to Formyl-D-phenylglycine and its Importance

Formyl-D-phenylglycine is an N-protected form of D-phenylglycine, a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The formyl group acts as a protective group for the amine, preventing unwanted side reactions during peptide coupling or other synthetic transformations. Understanding the solubility of this intermediate is paramount for process optimization, including reaction kinetics, purification, and formulation development. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired purity levels.

Data Presentation: Solubility of Structurally Related N-Formylated Amino Acids

While specific quantitative solubility data for **Formyl-D-phenylglycine** is not readily available in published literature, the following table summarizes the solubility of other N-formylated amino acids in various common solvents. This data serves as a valuable proxy for estimating the solubility behavior of **Formyl-D-phenylglycine**, given the structural similarities.

Compound	Solvent	Temperature (°C)	Solubility
N-Formyl-Met-Leu-Phe	Dimethylformamide (DMF)	N/A	50 mg/mL
N-Formyl-Met-Leu-Phe	Dimethyl sulfoxide (DMSO)	N/A	4 mg/mL
N-Formyl-Met-Leu-Phe	Ethanol	N/A	2 mg/mL ^[1]
N-Formyl-Met-Leu-Phe	Water	N/A	Partially soluble
N-Formyl-DL-phenylalanine	Hot Ethanol	N/A	Almost transparent

Note: The data presented is for structurally related compounds and should be used as a qualitative guide for **Formyl-D-phenylglycine**. Experimental determination of solubility for the specific compound of interest is highly recommended.

Based on the data for analogous compounds, it can be inferred that **Formyl-D-phenylglycine** is likely to exhibit good solubility in polar aprotic solvents such as DMF and DMSO, moderate solubility in alcohols like ethanol, and limited solubility in water. The presence of the phenyl ring contributes to its hydrophobicity, while the carboxylic acid and formyl groups provide some polarity.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for **Formyl-D-phenylglycine**, the following established experimental protocols are recommended.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

- **Preparation:** Add an excess amount of solid **Formyl-D-phenylglycine** to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.
- **Phase Separation:** After equilibration, cease agitation and allow the solid to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by careful decantation, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE syringe filter).
- **Quantification:** Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of **Formyl-D-phenylglycine** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

This high-throughput method provides a rapid assessment of the apparent solubility of a compound.

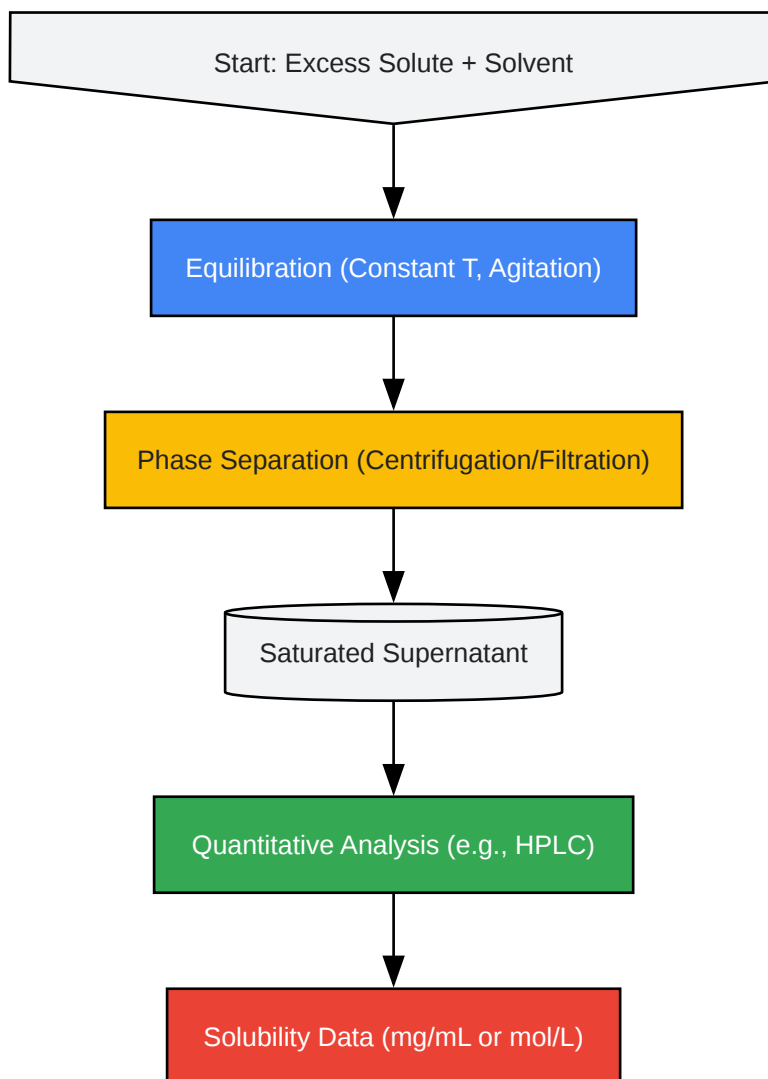
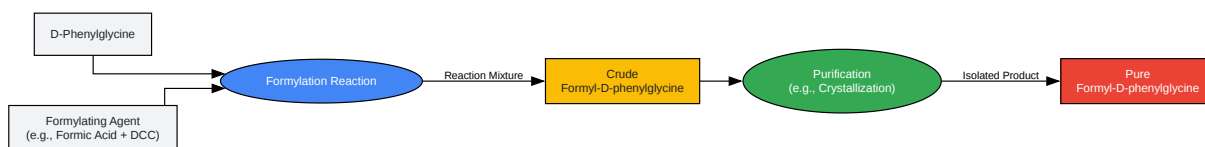
Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Formyl-D-phenylglycine** in a highly solubilizing solvent like DMSO.

- **Serial Dilution:** In a multi-well plate, perform a serial dilution of the stock solution with the aqueous or organic solvent of interest.
- **Precipitation Induction:** The addition of the anti-solvent (the solvent of interest) will cause the compound to precipitate out of solution once its solubility limit is exceeded.
- **Turbidity Measurement:** Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.
- **Data Analysis:** The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Visualization of Synthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **Formyl-D-phenylglycine**.



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References

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